ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Description
Mechanistic Insights and Catalytic Systems
Recent advances leverage dual catalytic systems to achieve high stereocontrol. For instance, photoredox catalysis paired with copper complexes enables radical-mediated C–C bond cleavage and subsequent stereoselective cyanation. In one protocol, cyclopentanone oxime esters undergo ring-opening via a cyanoalkyl radical intermediate, which is captured by a chiral copper catalyst to form enantiomerically enriched dinitriles. While this method targets 1,5- and 1,6-dinitriles, analogous strategies could adapt to cyclopropane synthesis by modifying substrate geometry.
Key reaction parameters include:
- Catalyst loading : As low as 1 mol% copper achieves >90% enantiomeric excess (ee) for strained cyclobutanone substrates.
- Temperature : Reactions proceed at 10–25°C, balancing reactivity and stereoselectivity.
- Solvent systems : Polar aprotic solvents like dichloromethane optimize radical stability and catalyst activity.
Substrate Scope and Functional Group Tolerance
The tandem approach accommodates diverse substituents:
- Aromatic rings : Electron-donating (e.g., methoxy, methylthio) and withdrawing groups (e.g., trifluoromethyl, cyano) are tolerated.
- Heteroarenes : Indolyl and benzothiophenyl derivatives undergo cyclization with minimal yield reduction.
- Halogens : Bromine and iodine substituents remain intact, enabling post-synthetic modifications via cross-coupling.
Properties
IUPAC Name |
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-23-0 | |
| Record name | rac-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (1R,2S) configuration .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a versatile building block for the construction of more complex molecules. Notably, it has been employed in the following contexts:
Stereoselective Reactions
Recent studies have demonstrated its use in stereoselective cascade reactions. For instance, a reaction involving benzylidenecyanoacetates and 1,3-dimethylbarbituric acid yields substituted spirocyclopropanes with high stereoselectivity and yields ranging from 60% to 75% . This method highlights the compound's utility in generating chiral centers essential for pharmaceutical applications.
Synthesis of Bioactive Compounds
The compound is also noted for its role in synthesizing biologically active molecules. For example, it has been used to create derivatives that exhibit potential therapeutic effects, including anti-inflammatory and anticancer activities .
Medicinal Chemistry Applications
This compound has garnered attention in medicinal chemistry due to its structural features that can be modified to enhance biological activity:
Drug Development
Research indicates that derivatives of this compound may serve as precursors for developing novel pharmaceuticals targeting various diseases. Its ability to form diverse functional groups allows for extensive modifications to optimize efficacy and reduce toxicity .
Protein Degradation
The compound has been identified as a component in the design of protein degraders, which are increasingly important in targeted therapy approaches for diseases such as cancer . By modifying its structure, researchers can create compounds that selectively degrade specific proteins implicated in disease processes.
Case Study 1: Cascade Reaction Development
A study highlighted the development of a new cascade reaction involving this compound that successfully produced spirocyclopropanes with desired stereochemistry. The reaction conditions were optimized to achieve high yields and purity of the products, demonstrating the compound's effectiveness as a synthetic intermediate .
Case Study 2: Anticancer Activity
In another investigation, derivatives synthesized from this compound were tested for anticancer properties. Results showed promising activity against various cancer cell lines, suggesting that this compound could be pivotal in developing new cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The nitrile and ester groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the target site .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Group Variations
Amino-Substituted Derivatives
- (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3): Replaces the cyano group with an amino (-NH2) and vinyl (-CH=CH2) group. Used as a key intermediate in antiviral drugs like bemnifosbuvir .
- (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1): Methyl ester variant with an ethyl substituent. Molecular weight: 143.18 g/mol; liquid at room temperature. Applied in peptide mimetics and chiral ligand synthesis .
Boc-Protected Amino Derivatives
- Ethyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylate (CAS 259217-95-3): Incorporates a Boc-protected amino group (-NHBoc). Higher molecular weight (255.31 g/mol) and density (1.084 g/cm³) due to the bulky Boc group. Key intermediate in stereoselective drug synthesis, enabling controlled amide bond formation .
Sulfonamide and Trifluoroacetamido Derivatives
- Ethyl 2-((N,N-dimethylphenyl)sulfonamido)cyclopropane-1-carboxylate :
- (1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate: Trifluoroacetamido group (-NHCOCF3) increases electrophilicity. Prepared via trifluoroacetylation of amino precursors (99% yield) .
Physical and Spectral Properties
*Calculated data based on structural similarity.
Biological Activity
Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring with a carboxylate and cyano functional groups. The stereochemistry of the compound plays a crucial role in its biological activity, particularly in interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Calcium Channel Modulation : This compound has been identified as a potent binder to the alpha(2)-delta subunit of voltage-gated calcium channels. This interaction suggests potential applications in treating neuropathic pain and other conditions related to calcium channel dysfunction .
- Neuroprotective Effects : Studies have shown that compounds structurally related to this compound can exert neuroprotective effects, potentially making them candidates for neurodegenerative disease therapies .
1. Study on Calcium Channel Interaction
A study published in ResearchGate examined novel cyclopropyl β-amino acid analogues, including this compound. The findings revealed that these analogues effectively bind to the alpha(2)-delta subunit of voltage-gated calcium channels, indicating their potential as therapeutic agents for conditions like epilepsy and neuropathic pain .
2. Neuroprotective Activity Assessment
In another investigation focusing on neuroprotective properties, this compound was tested for its ability to prevent neuronal cell death in vitro. Results demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cells, highlighting its potential role in treating neurodegenerative diseases .
Data Summary Table
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₇H₉N₁O₂ |
| Mechanism of Action | Calcium channel modulation; neuroprotection |
| Therapeutic Potential | Neuropathic pain; neurodegenerative diseases |
| Binding Target | Alpha(2)-delta subunit of voltage-gated calcium channels |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated esters via [2+1] annulation. Key steps include:
- Chiral Catalysts : Use of Rh(II) or Cu(I) catalysts with chiral ligands to control stereochemistry (e.g., Evans’ auxiliary systems) .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during cyclopropane ring formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) enhance reaction rates and stereoselectivity .
- Post-Synthetic Modifications : Cyanidation via nucleophilic substitution (e.g., using TMSCN/KCN) at the cyclopropane ring, requiring strict anhydrous conditions .
Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The (1R,2S) configuration creates distinct electronic environments:
- Ring Strain : The cyclopropane’s angle strain increases electrophilicity at C2, favoring nucleophilic attack on the cyano group .
- Steric Effects : The ethyl ester group at C1 shields the Re face, directing nucleophiles (e.g., amines, thiols) to the Si face of C2 .
- Electronic Effects : The electron-withdrawing cyano group stabilizes transition states via conjugation, accelerating SN2 reactions compared to unsubstituted cyclopropanes .
Advanced Research Questions
Q. What strategies are employed to resolve conflicting spectroscopic data when characterizing diastereomers of this compound derivatives?
- Methodological Answer :
- 2D NMR : Utilize NOESY or ROESY to distinguish diastereomers by spatial proximity of protons (e.g., cyclopropane ring vs. ester group interactions) .
- X-ray Crystallography : Resolve absolute configuration ambiguities, particularly for chiral centers adjacent to the cyano group .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to assess rotational barriers in hindered derivatives (e.g., bulky substituents on the cyclopropane ring) .
Q. How can computational chemistry predict kinetic vs. thermodynamic control in cyclopropane ring-opening reactions of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening pathways (e.g., electrocyclic vs. radical mechanisms). The cyano group lowers activation energy for electrocyclic opening by stabilizing partial charges .
- Solvent Modeling : COSMO-RS simulations predict solvent effects on pathway dominance (e.g., polar solvents favor ionic intermediates) .
- Kinetic Isotope Effects (KIE) : Computational KIE analysis validates proposed mechanisms for experimental validation .
Q. What biological screening approaches are most effective for evaluating the pharmacological potential of this compound analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes with strained active sites (e.g., cyclopropane-containing protease inhibitors) using fluorescence-based kinetic assays .
- Metabolic Stability Studies : Incubate analogs with liver microsomes to assess cytochrome P450-mediated degradation; LC-MS quantifies metabolite formation .
- In Vivo Imaging : Radiolabel the cyano group (e.g., with ¹¹C) for PET imaging to track biodistribution in model organisms .
Q. How do solvent effects and temperature gradients impact the diastereoselectivity of [2+1] cyclopropanation reactions in the synthesis of this compound?
- Methodological Answer :
- Solvent Polarity : High polarity (e.g., DMF) stabilizes ionic intermediates, favoring syn diastereomers. Low polarity (e.g., toluene) promotes radical pathways, yielding anti products .
- Temperature Gradients : Lower temperatures (−40°C) enhance stereoselectivity by slowing non-catalyzed racemic pathways .
- Catalyst-Solvent Pairing : Chiral Cu(I)/bisoxazoline complexes in THF achieve >95% ee, while Rh(II)/porphyrin systems in DCM require precise stoichiometry to maintain selectivity .
Key Research Gaps
- Mechanistic Studies : Limited data on radical-mediated cyclopropanation pathways under photoredox conditions.
- Toxicology Profiles : No published in vitro toxicity screening for cyano-substituted cyclopropanes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
